3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione
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Overview
Description
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is a complex organic compound that features a chromene core linked to a triazole moiety via a diazenyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines.
Diazenyl Bridge Formation: The diazenyl bridge is introduced by coupling the triazole derivative with a diazonium salt under controlled conditions.
Chromene Core Synthesis: The chromene core is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester.
Final Coupling: The final step involves coupling the chromene core with the triazole-diazenyl intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Continuous flow reactors and environmentally benign solvents could be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Corresponding oxides of the chromene and triazole moieties
Reduction: Reduced diazenyl derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials, such as dyes and photostabilizers.
Mechanism of Action
The mechanism of action of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Chromene Derivatives: Compounds with a chromene core also show potential in medicinal chemistry, particularly as anticancer agents.
Uniqueness
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is unique due to its combination of a triazole ring, a diazenyl bridge, and a chromene core. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H9N5O3 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
3-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c1-6-13-12(16-14-6)17-15-9-10(18)7-4-2-3-5-8(7)20-11(9)19/h2-5,9H,1H3,(H,13,14,16) |
InChI Key |
CCOJPQFZALYOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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